5-ethyl-2-sulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. This compound is characterized by a pyrimidine ring substituted with an ethyl group and a sulfanyl functional group, which contribute to its unique chemical properties and reactivity.
The compound's chemical identity is established through various databases such as PubChem, where it is cataloged with specific identifiers including its InChI and InChI Key, which facilitate its identification in chemical literature and databases.
5-ethyl-2-sulfanyl-1H-pyrimidin-6-one belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. Its structure allows for interactions with biological macromolecules, making it a subject of interest for drug development .
The synthesis of 5-ethyl-2-sulfanyl-1H-pyrimidin-6-one can be achieved through several methods, often involving multi-step reactions that utilize specific catalysts and reaction conditions. One common approach involves the condensation of ethyl 2-amino-4-thiopyrimidine with appropriate aldehydes or ketones under acidic conditions.
A typical synthetic route may include:
The molecular structure of 5-ethyl-2-sulfanyl-1H-pyrimidin-6-one features:
This arrangement contributes to its potential reactivity and interaction with other molecules.
The molecular formula is , with a molecular weight of approximately 172.20 g/mol. The compound's InChI representation is InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10)
.
5-ethyl-2-sulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions:
Common reagents used in these reactions include halogenated hydrocarbons for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation processes. Reaction conditions such as temperature and solvent choice significantly influence yields and product distribution.
The mechanism of action for 5-ethyl-2-sulfanyl-1H-pyrimidin-6-one involves interactions at the molecular level with biological targets. Due to its structural features, it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have shown activity against dihydrofolate reductase, indicating potential applications in cancer therapy .
5-ethyl-2-sulfanyl-1H-pyrimidin-6-one typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on the purity and specific synthesis method used.
The compound exhibits notable stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to electrophilic attack due to the electron-rich nature of the pyrimidine ring.
5-ethyl-2-sulfanyl-1H-pyrimidin-6-one has diverse applications in scientific research:
Pyrimidine derivatives constitute a privileged structural motif in drug discovery due to their intrinsic bioisosteric properties, metabolic stability, and versatile hydrogen-bonding capabilities. As fundamental components of nucleic acids, pyrimidine-based compounds demonstrate exceptional biological compatibility and target affinity, particularly against enzymes and receptors involved in critical cellular processes. These six-membered heterocyclic rings with nitrogen atoms at positions 1 and 3 serve as molecular scaffolds for approximately 50% of all approved small-molecule therapeutics, spanning anticancer, antiviral, antimicrobial, and central nervous system applications [5]. Their structural plasticity enables rational drug design through strategic substitutions that optimize pharmacokinetic profiles while maintaining target engagement [2].
The therapeutic dominance of pyrimidine derivatives is exemplified by their incorporation into antiviral agents (e.g., zidovudine for HIV), chemotherapeutic drugs (e.g., 5-fluorouracil), and kinase inhibitors (e.g., erlotinib). This versatility stems from the pyrimidine ring's ability to mimic endogenous purines and pyrimidines, facilitating interactions with diverse biological targets through:
Table 1: Therapeutic Applications of Pyrimidine Derivatives
Therapeutic Area | Biological Target | Clinical Applications | Representative Agents | |
---|---|---|---|---|
Oncology | Thymidylate synthase | Colorectal cancer | 5-Fluorouracil | |
Virology | Reverse transcriptase | HIV/AIDS | Zidovudine | |
Immunology | Janus kinases | Autoimmune disorders | Tofacitinib | |
Neurology | Acetylcholinesterase | Alzheimer's disease | Pyrimidine-based MTDLs | [2] [5] |
5-Ethyl-2-sulfanyl-1H-pyrimidin-6-one represents a structurally optimized pyrimidine derivative with enhanced drug-like properties conferred by strategic substituent placement. The thiocarbonyl group at position 2 significantly increases hydrogen-bonding capacity compared to oxo-substituted analogs, enabling stronger interactions with biological targets through both conventional and non-conventional hydrogen bonds [7]. Simultaneously, the ethyl group at position 5 enhances lipophilicity, improving membrane permeability while maintaining favorable metabolic stability profiles. This balanced molecular architecture creates a versatile pharmacophore suitable for diverse therapeutic applications.
Quantum mechanical analyses reveal that the planar configuration of this compound facilitates intercalation into nucleic acid structures and enzymatic binding pockets. The electron-rich sulfur atom participates in nucleophilic interactions with cysteine residues in enzymatic active sites, while the N1-H group serves as a hydrogen bond donor critical for target recognition [3]. These features collectively enable the compound to function as a:
The structural adaptability of this scaffold allows extensive derivatization at multiple positions: C4 can be functionalized with aromatic systems to enhance π-stacking interactions, while the sulfanyl group can be oxidized to sulfoxides or sulfones to modulate electronic properties and target specificity [7]. These modifications enable medicinal chemists to fine-tune physicochemical parameters—including pKa (approximately 8.2 for the pyrimidinone tautomer), log P (calculated ~1.8), and polar surface area (approximately 70 Ų)—to optimize blood-brain barrier penetration or aqueous solubility as required for specific therapeutic applications [3].
The investigation of sulfur-containing pyrimidines represents a significant chapter in medicinal chemistry, dating to the mid-20th century when the antimetabolite theory first guided cancer drug development. Early research focused on 2-thiouracil derivatives as thyroid inhibitors, revealing the critical importance of the thiocarbonyl group for biological activity [5]. This foundational work established the structure-activity relationship (SAR) paradigm for pyrimidine optimization, demonstrating that thio-substitution at position 2 significantly enhances binding affinity to target proteins compared to oxygenated analogs.
The 1980s marked a turning point with the development of mechanism-based inhibitors incorporating sulfur atoms at strategic positions. Seminal work on 5-ethynyluracil as a mechanism-based inactivator of dihydropyrimidine dehydrogenase demonstrated how alkyl substitutions at position 5 could dramatically alter metabolic stability and target specificity [3]. This period witnessed the systematic exploration of substitution patterns, leading to the recognition that 5-alkyl-2-thiopyrimidinones exhibit:
The new millennium brought molecular diversification strategies through multicomponent reactions, particularly the Biginelli condensation, which enabled efficient synthesis of complex dihydropyrimidinone derivatives [7]. This methodological advancement facilitated the production of structurally diverse libraries containing the 5-alkyl-2-thiopyrimidinone core, accelerating drug discovery efforts. Contemporary research focuses on rational design approaches leveraging computational chemistry and structural biology to optimize these compounds for specific therapeutic targets, including:
Table 2: Molecular Attributes of 5-Ethyl-2-sulfanyl-1H-pyrimidin-6-one
Property | Value/Significance | Biological Impact | Derivatization Potential | |
---|---|---|---|---|
Molecular Formula | C₆H₈N₂OS | Determines physicochemical profile | Backbone for structural optimization | |
Thiocarbonyl Group | Position 2 | Enhanced H-bonding capacity | Oxidation to sulfoxides/sulfones | |
Ethyl Substituent | Position 5 | Lipophilicity adjustment | Branching or cyclization options | |
Tautomeric Forms | Lactam-lactim equilibrium | Binding mode versatility | Metal chelation properties | |
Synthetic Accessibility | Biginelli reaction compatible | Rapid library generation | Multicomponent reaction applications | [3] [7] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1